molecular formula C18H18N2O3 B2554318 2-(benzo[d][1,3]dioxol-5-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide CAS No. 2034497-39-5

2-(benzo[d][1,3]dioxol-5-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide

Cat. No. B2554318
CAS RN: 2034497-39-5
M. Wt: 310.353
InChI Key: UJWJSNYEFRFFQM-UHFFFAOYSA-N
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Description

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives and their synthesis, which can provide insight into the general class of compounds to which the compound belongs. Acetamides are a class of compounds where an acetyl group is bonded to a nitrogen atom from an amine group. They are significant in medicinal chemistry due to their pharmacological properties .

Synthesis Analysis

The synthesis of acetamide derivatives typically involves the condensation of acetic acid derivatives with amines or the acetylation of amines. For example, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide involves a simple method that could potentially be adapted for the synthesis of the compound . The synthesis of complex acetamide derivatives, such as those described in the papers, often requires multiple steps, including protection and deprotection of functional groups, as well as the use of coupling agents like dicyclohexylcarbodiimide .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of the acetamide moiety. The papers provided discuss the structural elucidation of these compounds using techniques such as NMR spectroscopy and mass spectrometry . These techniques would be applicable for analyzing the molecular structure of 2-(benzo[d][1,3]dioxol-5-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including hydrolysis, alkylation, and condensation with other molecules. The papers describe reactions such as mercaptolysis and deacetylation, which are relevant to the chemical reactivity of acetamide derivatives . These reactions can be used to modify the structure and properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the acetamide nitrogen. The papers do not provide specific data on the physical and chemical properties of the compound , but they do discuss the properties of similar compounds, which can give an indication of what to expect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-18(7-12-1-4-16-17(6-12)23-11-22-16)20-9-13-5-15(10-19-8-13)14-2-3-14/h1,4-6,8,10,14H,2-3,7,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWJSNYEFRFFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide

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